(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane
Overview
Description
This section focuses on the background and significance of silicon-based compounds in chemical synthesis and material science. Silicon compounds, such as silanes, play a pivotal role in various applications due to their versatility and reactivity. The compound "(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane" is part of this broader class, implicating its potential utility in synthetic chemistry for modifications of polymers, surface treatments, and as a precursor in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related silane compounds typically involves Grignard reactions, hydroxyl-protection reactions, and capping of living polymer chains with specific silane agents. For instance, hydroxytelechelic polyisobutylenes were synthesized by end capping with tert-butyl-dimethyl-(4-methyl-pent-4-enyloxy)-silane, showcasing a method that could be adapted for the synthesis of the target compound (Jing Li et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of silane compounds typically involves NMR techniques, which confirm the structural integrity and composition of the synthesized compound. The detailed structure helps in understanding the reactivity and potential applications of the compound.
Chemical Reactions and Properties
Silane compounds undergo various chemical reactions, including polymerization, hydrolysis, and coupling reactions. For example, the reactivity of silicon compounds with organolithium compounds leads to a variety of products, indicative of the reactive versatility of silicon-centered compounds (M. Weidenbruch et al., 1983).
Scientific Research Applications
Synthesis and Properties of Polymers
Hydroxytelechelic Polyisobutylenes Synthesis : A study demonstrated the synthesis of hydroxytelechelic polyisobutylene by end capping with a similar compound, highlighting the role of low polymerization temperature in favoring the end-capping reaction and the superior acid resistance of resulting polyurethane compared to commercial ones (Jing Li et al., 2019).
Materials Engineering and Nanoparticle Synthesis
Emission-Tuned Nanoparticles : Research into heterodifunctional polyfluorenes for the synthesis of bright fluorescence emission nanoparticles utilizes bromo and silane compounds for chain growth polymerization, demonstrating the significance of these compounds in creating advanced materials with potential applications in bioimaging and sensing (Christoph S. Fischer et al., 2013).
Organic Synthesis
Silane-Based Antioxidants : A new antioxidant containing a 2,6-di-tert-butylphenolic moiety and an alkoxysilyl group was synthesized, showcasing the potential of silane derivatives in enhancing the stability of polymers against degradation (Tomáš Nedelčev et al., 2007).
Catalysis
Copper-Containing Polyoxometalate-Based Catalysts : A study utilized a silane compound in the oxidation of silanes to silanols, highlighting the cooperative catalysis between metal sites and polyoxometalate precursors for efficient transformations, important for chemical synthesis and industrial applications (Xinyi Ma et al., 2022).
properties
IUPAC Name |
(5-bromo-2-methylpentan-2-yl)oxy-tert-butyl-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BrOSi/c1-11(2,3)15(6,7)14-12(4,5)9-8-10-13/h8-10H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQAZJRLBNGMBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C)(C)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BrOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.